An In-depth Technical Guide to (3,3-Dimethylbutyl)triethoxysilane: Structure, Properties, and Applications
An In-depth Technical Guide to (3,3-Dimethylbutyl)triethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Dimethylbutyl)triethoxysilane, a sterically hindered organosilane, is a versatile molecule with significant potential in materials science and surface chemistry. Its unique neo-hexyl group imparts distinct properties compared to more common linear alkylsilanes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing researchers and scientists with the technical insights necessary for its effective utilization. While direct applications in drug development are not extensively documented, its role as a surface modifying agent and in the formation of hydrophobic coatings offers intriguing possibilities for advanced drug delivery systems and medical device coatings.
Chemical Structure and Identification
(3,3-Dimethylbutyl)triethoxysilane, also known as neo-hexyltriethoxysilane, possesses a central silicon atom bonded to a 3,3-dimethylbutyl group and three ethoxy groups. The bulky tert-butyl moiety at the 3-position of the alkyl chain is a key structural feature that influences its reactivity and the properties of materials derived from it.
Molecular Formula: C₁₂H₂₈O₃Si
Molecular Weight: 248.44 g/mol
Synonyms: Triethoxy(3,3-dimethylbutyl)silane, Neo-hexyltriethoxysilane
The structure of (3,3-Dimethylbutyl)triethoxysilane can be visualized as follows:
Caption: General mechanism of hydrolysis and condensation of (3,3-Dimethylbutyl)triethoxysilane.
The rate of these reactions is highly dependent on pH, water concentration, and the presence of catalysts. Acidic or basic conditions can catalyze both hydrolysis and condensation. The sterically demanding neo-hexyl group may favor the formation of less condensed, more ordered structures in the resulting polysiloxane network.
Spectroscopic Characterization (Hypothetical Data)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy and the 3,3-dimethylbutyl groups.
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Ethoxy group: A quartet around 3.8 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).
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3,3-Dimethylbutyl group: A singlet for the nine protons of the tert-butyl group around 0.9 ppm, and two multiplets for the two methylene groups attached to the silicon and the tert-butyl group, expected between 0.6 and 1.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation.
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Ethoxy group: Signals around 58 ppm (O-CH₂) and 18 ppm (CH₃).
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3,3-Dimethylbutyl group: A signal for the quaternary carbon of the tert-butyl group around 30 ppm, a signal for the methyl carbons of the tert-butyl group around 29 ppm, and signals for the two methylene groups in the aliphatic chain.
FT-IR Spectroscopy
The infrared spectrum would display characteristic absorption bands for the different functional groups present in the molecule.
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Si-O-C stretching: Strong bands in the region of 1100-1000 cm⁻¹.
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C-H stretching (aliphatic): Bands in the region of 2960-2850 cm⁻¹.
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C-H bending (aliphatic): Bands around 1465 cm⁻¹ and 1375 cm⁻¹.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z 248. The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the alkyl chain. A prominent peak corresponding to the loss of an ethyl group from an ethoxy radical is often observed in such compounds. The fragmentation of the neo-hexyl group would also contribute to the overall pattern.
[3]### Applications
The primary applications of (3,3-Dimethylbutyl)triethoxysilane are in the field of materials science, particularly as a surface modifying agent and a component in the formation of hydrophobic coatings.
Surface Modification
Like other organosilanes, (3,3-Dimethylbutyl)triethoxysilane can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces such as silica, glass, and metal oxides. T[2][4][5]he triethoxysilyl group reacts with the surface hydroxyl groups to form stable covalent Si-O-substrate bonds. The exposed 3,3-dimethylbutyl groups then create a new surface with altered properties.
Experimental Protocol: Surface Modification of a Silica Substrate
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Substrate Preparation: Thoroughly clean the silica substrate by sonication in a sequence of solvents (e.g., acetone, ethanol, and deionized water) to remove organic contaminants. Dry the substrate in an oven at 110 °C for at least 1 hour and then cool to room temperature. To generate a high density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.
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Silanization Solution: Prepare a 1-5% (v/v) solution of (3,3-Dimethylbutyl)triethoxysilane in an anhydrous solvent such as toluene or isopropanol.
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Deposition: Immerse the cleaned and dried substrate in the silanization solution for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperatures (e.g., 50-70 °C). The reaction should be carried out under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
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Rinsing and Curing: After the deposition, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane. Finally, cure the substrate in an oven at 100-120 °C for 1-2 hours to promote the formation of covalent bonds between the silane and the surface and to cross-link the silane molecules.
Hydrophobic Coatings
The bulky and non-polar neo-hexyl group of (3,3-Dimethylbutyl)triethoxysilane makes it an excellent candidate for creating hydrophobic surfaces. When applied to a surface, the molecules orient themselves with the alkyl chains pointing away from the substrate, resulting in a low-energy surface that repels water. Such coatings can be used for a variety of applications, including anti-fouling surfaces, water-repellent textiles, and moisture barriers for electronic components.
[6]#### Potential in Drug Development
While there is a lack of direct evidence for the use of (3,3-Dimethylbutyl)triethoxysilane in drug development, its properties suggest potential areas of exploration. The ability to create well-defined, hydrophobic surfaces could be leveraged in:
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Drug Delivery Systems: Modifying the surface of nanoparticles or microparticles to control drug release kinetics or to enhance their stability in biological fluids.
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Medical Implants and Devices: Creating hydrophobic coatings on implants to reduce biofouling and improve biocompatibility.
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Pharmaceutical Packaging: Developing moisture-resistant coatings for vials and containers to protect sensitive drug formulations.
Further research is required to explore these potential applications and to assess the biocompatibility and toxicology of materials derived from this silane.
Safety and Handling
(3,3-Dimethylbutyl)triethoxysilane should be handled with care in a well-ventilated area, preferably in a fume hood. I[7]t is a combustible liquid and should be kept away from heat, sparks, and open flames. As with other alkoxysilanes, it is sensitive to moisture and will hydrolyze to release ethanol.
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are essential to protect against splashes.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
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Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
Conclusion
(3,3-Dimethylbutyl)triethoxysilane is a valuable organosilane with unique properties imparted by its sterically hindered neo-hexyl group. Its primary utility lies in the creation of robust and hydrophobic surfaces through self-assembled monolayers and coatings. While its direct application in drug development is yet to be established, its fundamental properties as a surface-modifying agent suggest a range of potential uses in advanced pharmaceutical technologies. This guide provides a foundational understanding of this compound, intended to empower researchers and scientists to explore its full potential in their respective fields.
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